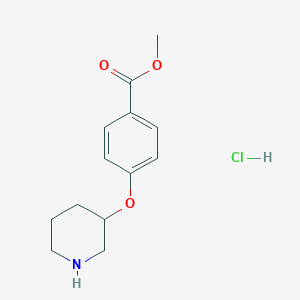![molecular formula C10H7F2N3O2 B1487795 1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338663-72-1](/img/structure/B1487795.png)
1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
概要
説明
The compound “1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Attached to this ring is a carboxylic acid group (-COOH), a common functional group in organic chemistry involved in many chemical reactions. The molecule also contains a difluorophenyl group, which is a phenyl ring (a variant of a benzene ring) with two fluorine atoms attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials available and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring and the difluorophenyl group would likely contribute to the molecule’s overall shape and properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically quite reactive and can participate in a variety of reactions. The triazole ring and the difluorophenyl group may also influence the compound’s reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .
科学的研究の応用
Synthesis and Organic Chemistry
Research in organic chemistry has developed methods for synthesizing triazole derivatives, which are crucial intermediates for various drugs and biologically active compounds. For instance, Liu et al. (2015) designed a new synthesis method for triazole derivatives, highlighting the importance of these compounds as intermediates in drug synthesis due to their stereoselective properties and good overall yield (Da’an Liu et al., 2015). Furthermore, the synthesis of triazole derivatives with antimicrobial activity showcases the versatility of these compounds in creating new therapeutic agents (Bantwal Shivarama Holla et al., 2005).
Antimicrobial Activity
Triazole derivatives have been explored for their antimicrobial properties. Holla et al. (2005) synthesized substituted 1,2,3-triazoles and evaluated their antimicrobial activity, indicating the potential of these compounds in addressing various infections (Bantwal Shivarama Holla et al., 2005).
Energetic Materials
The development of energetic materials also benefits from the study of triazole derivatives. Wang et al. (2007) prepared triazolyl-functionalized monocationic energetic salts, demonstrating the applicability of these compounds in creating materials with good thermal stability and relatively high density, suitable for various industrial applications (Ruihu Wang et al., 2007).
作用機序
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or other bioactive compounds. Without more specific information about the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-7-1-2-8(12)6(3-7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYIIRWKKKNVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(N=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


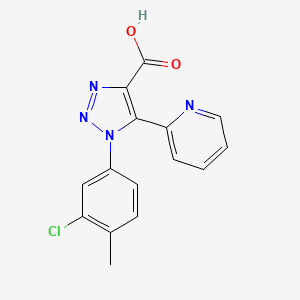
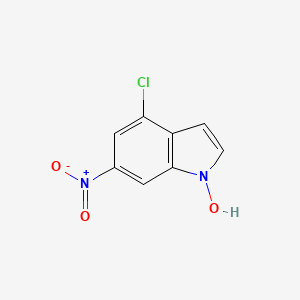
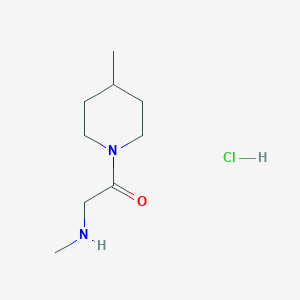
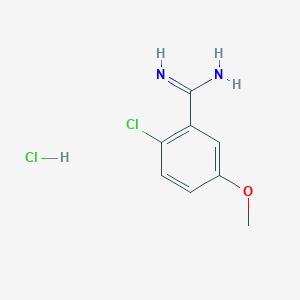

![3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1487721.png)
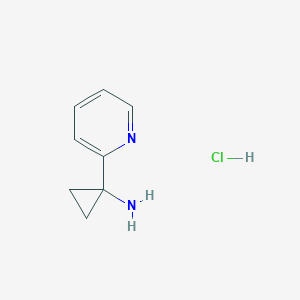

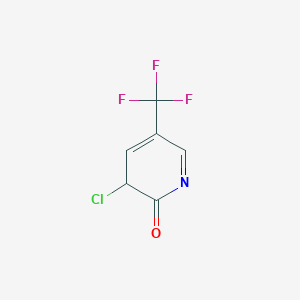
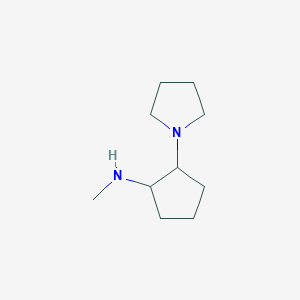

![Pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1487729.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1487731.png)
